

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,5-Dimethylhydantoin**

Cat. No.: **B190458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound with a wide range of applications in various industrial and scientific fields. It serves as a crucial intermediate in the synthesis of amino acids, pharmaceuticals, and epoxy resins.^[1] Furthermore, its derivatives are utilized as disinfectants and biocides in water treatment and personal care products.^[2] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of new derivatives and formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5,5-Dimethylhydantoin**, detailed experimental protocols for its synthesis and property determination, and a visual representation of its synthesis and purification workflow.

Physicochemical Properties

The key physicochemical properties of **5,5-Dimethylhydantoin** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[3][4][5]
Molecular Weight	128.13 g/mol	[3][4]
Appearance	White to off-white crystalline powder or crystals	[3][6][7]
Melting Point	174-178 °C	[3]
Boiling Point	Sublimes	[3]
Density	1.2864 g/cm ³ (rough estimate)	[6][7]

Solubility and Partitioning Characteristics

Property	Value	Reference(s)
Water Solubility	Sparingly soluble in cold water, 0.1 g/mL in hot water.	[2][7]
Organic Solvent Solubility	Very soluble in ethanol, ether, acetone, benzene, and chloroform; soluble in DMSO.	[3]
LogP	-0.3	[3]
pKa	9.19	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **5,5-Dimethylhydantoin** are crucial for reproducible research and development.

Synthesis of 5,5-Dimethylhydantoin

A common and effective method for the synthesis of **5,5-Dimethylhydantoin** involves the reaction of acetone cyanohydrin with ammonium carbonate.^[8]

Materials:

- Acetone cyanohydrin (1 mole, 85 g)
- Ammonium carbonate (1.31 moles, 150 g), freshly powdered
- 600-mL beaker
- Steam bath
- Thermometer
- Stirring rod

Procedure:

- In a 600-mL beaker, thoroughly mix 85 g of acetone cyanohydrin and 150 g of freshly powdered ammonium carbonate.[8]
- Warm the mixture on a steam bath, preferably within a fume hood, while continuously stirring with a thermometer.[8]
- A gentle reaction will commence at approximately 50°C and will proceed for about 3 hours, with the temperature maintained between 68-80°C.[8]
- To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, increase the temperature to 90°C and maintain it for 30 minutes, or until the liquid mixture becomes quiescent.[8]
- The resulting residue, which is colorless to pale yellow, will solidify upon cooling. This crude product can then be purified.[8]

Purification by Recrystallization

Recrystallization from hot water is an effective method for purifying crude **5,5-Dimethylhydantoin**.[9]

Materials:

- Crude **5,5-Dimethylhydantoin**

- Deionized water
- Activated charcoal (Norit)
- Heating source (e.g., hot plate)
- Heated filter funnel
- Ice bath
- Büchner funnel and filter flask
- Cold deionized water for washing

Procedure:

- Dissolve the crude **5,5-Dimethylhydantoin** in the minimum amount of boiling water (approximately 65 mL for the yield from the synthesis described above).[8]
- Add a small amount of activated charcoal to the hot solution and digest for a few minutes to adsorb colored impurities.[8]
- Filter the hot solution rapidly through a heated filter funnel to remove the charcoal.[8]
- Allow the filtrate to cool slowly to room temperature, and then chill it in an ice bath to induce crystallization.[8][9]
- Collect the white crystals by vacuum filtration using a Büchner funnel.[8][9]
- Wash the crystals sparingly with a small amount of ice-cold water to remove any soluble impurities.[8][9]
- Dry the purified crystals. The expected recovery is approximately 80-85% of the crude weight, with a melting point of 174–175°C.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration.[10][11]

Materials:

- Pure **5,5-Dimethylhydantoin**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- Potentiometer with a pH electrode
- Burette
- Stir plate and stir bar

Procedure:

- Calibrate the potentiometer using standard buffer solutions.[\[11\]](#)
- Prepare a solution of **5,5-Dimethylhydantoin** of known concentration in deionized water.
- Titrate the **5,5-Dimethylhydantoin** solution with the standardized NaOH solution, adding the titrant in small increments.[\[11\]](#)
- Record the pH of the solution after each addition of NaOH.
- Plot the pH of the solution as a function of the volume of NaOH added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the solubility of a compound in a particular solvent.

Materials:

- Pure **5,5-Dimethylhydantoin**
- Solvent of interest (e.g., water, ethanol)

- Flasks with stoppers
- Shaking incubator or orbital shaker
- Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- Add an excess amount of **5,5-Dimethylhydantoin** to a flask containing the solvent of interest to create a saturated solution.
- Seal the flask and place it in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).
- After equilibration, allow the solution to stand undisturbed to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This may require filtration or centrifugation.
- Determine the concentration of **5,5-Dimethylhydantoin** in the aliquot using a validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow and Process Visualization

To provide a clear overview of the experimental process, the following diagram illustrates the synthesis and purification workflow for **5,5-Dimethylhydantoin**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **5,5-Dimethylhydantoin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. paraspharmachem.com [paraspharmachem.com]
- 3. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 2,4-Imidazolidinedione, 5,5-dimethyl- [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. 5,5-Dimethylhydantoin | 77-71-4 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of the pKa' value for 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylhydantoin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190458#physicochemical-properties-of-5-5-dimethylhydantoin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com